Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate
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Overview
Description
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate is an organic compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . It is a fluorinated ester derivative of thiophene, a sulfur-containing heterocycle. The presence of fluorine atoms in the molecule enhances its lipophilicity, binding selectivity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate typically involves the condensation of thiophene derivatives with fluorinated acetic acid esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and potassium t-butoxide as a base has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical for cellular proliferation and tumor development, and its inhibition can lead to reduced cancer cell growth and metastasis .
Comparison with Similar Compounds
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated ester with anticancer properties.
Thiophene derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
The uniqueness of this compound lies in its combination of fluorine atoms and thiophene ring, which imparts enhanced lipophilicity, binding selectivity, and metabolic stability . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1245643-36-0 |
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Molecular Formula |
C8H8F2O2S |
Molecular Weight |
206.207 |
IUPAC Name |
ethyl 2,2-difluoro-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3 |
InChI Key |
BYVCTNGFRFNBHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CSC=C1)(F)F |
Origin of Product |
United States |
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